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Introduction

BAY1163877, also known as Rogaratinib, is a potent and selective, orally bioavailable small
molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] Developed as a pan-
FGFR inhibitor, it targets FGFRs 1, 2, 3, and 4.[2] Alterations in the FGFR signaling pathway,
including gene amplification, mutations, and rearrangements, are implicated in the
pathogenesis of various solid tumors, making FGFRs attractive targets for cancer therapy. This
technical guide provides a comprehensive overview of the target profile and kinase selectivity
of BAY1163877, along with detailed experimental methodologies and visual representations of
key cellular pathways and workflows.

Target Profile and Kinase Selectivity

BAY1163877 is designed to be a highly selective inhibitor of the FGFR family. Its primary
targets are FGFR1, FGFR2, FGFR3, and FGFRA4. The inhibitory activity of BAY1163877 has
been quantified through various biochemical and cellular assays, with reported IC50 (half-
maximal inhibitory concentration) and Kd (dissociation constant) values in the nanomolar
range, indicating high potency.

Biochemical Activity

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1191585?utm_src=pdf-interest
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.medchemexpress.com/Rogaratinib.html
https://www.researchgate.net/publication/331361253_Rogaratinib_A_potent_and_selective_pan-FGFR_inhibitor_with_broad_antitumor_activity_in_FGFR-overexpressing_preclinical_cancer_models
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following table summarizes the in vitro inhibitory activity of BAY1163877 against its
primary targets.

Target IC50 (nM) Kd (nM)
FGFR1 1.8 1.6
FGFR2 <1l 5.0
FGFR3 9.2 7.8
FGFR4 1.2 7.6

Table 1: Biochemical potency of BAY1163877 against FGFR isoforms. Data sourced from in
vitro kinase activity assays.

Kinase Selectivity

The selectivity of BAY1163877 has been extensively profiled against a broad panel of kinases,
demonstrating a high degree of specificity for the FGFR family. A KINOMEscan™ profiling
against 468 kinases revealed that at a concentration of 1 uM, only a small number of non-
FGFR kinases showed significant binding. This high selectivity is a critical attribute, as it
minimizes off-target effects and potential toxicities.

While the comprehensive KINOMEscan™ data from the primary publication's supplementary
information (Table S1) was not directly accessible in the conducted research, the publication
indicates that at 1uM of Rogaratinib, a limited number of other kinases were inhibited to a
significant extent. The following table lists some of the kinases with notable inhibition at 1uM of
BAY1163877, as inferred from available data. A complete list would require access to the
specific supplementary file.
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Kinase Inhibition (%) at 1pM
AAK1 >90
CAMKK?2 >90
FLT4 (VEGFRA4) >90
GAK >90
MAP4K5 >90
MINK1 >90
MST4 >90
STK16 >90
TNK2 >90
DDR1 80-90
EPHB6 80-90
FLT1 (VEGFR1) 80-90
KDR (VEGFR2) 80-90
KIT 80-90
PDGFRB 80-90
RET 80-90
TIE2 (TEK) 80-90
TRKA (NTRK1) 80-90
TRKB (NTRK2) 80-90
TRKC (NTRK3) 80-90

Table 2: Kinase selectivity of BAY1163877. This table represents a partial list of kinases with
significant inhibition at 1uM, based on available information. For a complete profile, the original
supplementary data from the source publication should be consulted.
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Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs),
dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These
pathways are crucial for cell proliferation, survival, differentiation, and angiogenesis.
BAY1163877, by inhibiting FGFRs, effectively blocks these downstream signals. The primary
signaling pathways affected are the RAS/MAPK, PI3K/AKT, and PLCy pathways.
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Caption: FGFR Signaling Pathway and Inhibition by BAY1163877.
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Experimental Protocols

This section details the methodologies for key experiments used to characterize BAY1163877.

KINOMEscan™ Kinase Selectivity Profiling

The KINOMEscan™ assay is a competition-based binding assay used to quantitatively
measure the interaction of a compound with a large panel of kinases.

Methodology:

e Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase of interest. The amount of
kinase that remains bound to the solid support is measured.

e Procedure:

o A DNA-tagged kinase is incubated with the test compound (BAY1163877) and a
proprietary immobilized ligand in a multi-well plate.

o After an incubation period to allow for binding to reach equilibrium, the unbound kinase is
washed away.

o The amount of DNA-tagged kinase remaining bound to the solid support is quantified
using quantitative PCR (qPCR).

o The results are typically expressed as a percentage of the control (DMSO vehicle) signal,
where a lower percentage indicates stronger binding of the test compound.
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Caption: KINOMEscan™ Experimental Workflow.

Cell Proliferation Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine

metabolically active cells.

Methodology:

allow them to adhere overnight.

the number of viable cells in culture based on the quantification of ATP, which is an indicator of

o Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and
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Compound Treatment: Treat the cells with a serial dilution of BAY1163877 (or vehicle
control) and incubate for a specified period (e.g., 72 hours).

Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to
each well in a volume equal to the culture medium.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce
cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement: Measure the luminescence using a plate reader. The luminescent signal is
proportional to the amount of ATP and, therefore, the number of viable cells.

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against
the log concentration of BAY1163877.

Western Blotting for ERK Phosphorylation

Western blotting is used to detect the phosphorylation status of key downstream signaling
proteins, such as ERK, to confirm the mechanism of action of BAY1163877.

Methodology:

Cell Treatment and Lysis: Culture cells to a suitable confluency, serum-starve overnight, and
then treat with various concentrations of BAY1163877 for a defined period before stimulating
with a growth factor like FGF2. Lyse the cells in a suitable lysis buffer containing protease
and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a
standard method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to
a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

o Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1
hour at room temperature.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/product/b1191585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK)
overnight at 4°C.

o Wash the membrane with TBST.

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour
at room temperature.

o Wash the membrane again with TBST.

» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection
system.

 Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of
the bound antibodies and re-probed with an antibody against total ERK.

Note: Specific antibody concentrations and incubation times should be optimized for each
experiment.

Conclusion

BAY1163877 (Rogaratinib) is a potent and highly selective pan-FGFR inhibitor that effectively
targets the FGFR signaling pathway. Its well-defined target profile and high kinase selectivity
underscore its potential as a therapeutic agent in cancers with aberrant FGFR signaling. The
experimental protocols detailed in this guide provide a framework for the further investigation
and characterization of BAY1163877 and other similar kinase inhibitors. The provided
visualizations of the signaling pathway and experimental workflows offer a clear and concise
understanding of its mechanism of action and the methods used for its evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [BAY1163877 (Rogaratinib): A Technical Guide to Target
Profile and Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191585#bay1163877-target-profile-and-kinase-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.medchemexpress.com/Rogaratinib.html
https://www.researchgate.net/publication/331361253_Rogaratinib_A_potent_and_selective_pan-FGFR_inhibitor_with_broad_antitumor_activity_in_FGFR-overexpressing_preclinical_cancer_models
https://www.benchchem.com/product/b1191585#bay1163877-target-profile-and-kinase-selectivity
https://www.benchchem.com/product/b1191585#bay1163877-target-profile-and-kinase-selectivity
https://www.benchchem.com/product/b1191585#bay1163877-target-profile-and-kinase-selectivity
https://www.benchchem.com/product/b1191585#bay1163877-target-profile-and-kinase-selectivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1191585?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

